Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate chemical structure and properties
Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate chemical structure and properties
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The landscape of chemical research is vast, with countless compounds yet to be fully characterized. Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate stands as one such molecule—a compound with a known chemical identity but a scarcity of publicly available empirical data. This guide is crafted for researchers, scientists, and drug development professionals to bridge this knowledge gap. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding and investigating this compound. This document, therefore, relies on established principles of organic chemistry, data from structurally analogous compounds, and plausible synthetic strategies to offer a comprehensive technical overview. Every effort has been made to clearly distinguish between established facts and scientifically grounded hypotheses, ensuring both the utility and integrity of this guide.
Chemical Identity and Structure
Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate is an organic compound featuring a unique combination of functional groups that suggest a rich potential for chemical reactivity and biological activity.
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Chemical Name: Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate
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CAS Number: 152382-32-6
The structure incorporates a dithioate group, a cyanoimido moiety, and a sterically hindered 2,4,6-trimethylphenyl (mesityl) group. The presence of these functionalities in a single molecule makes it an intriguing target for further study.
Caption: 2D Chemical Structure of Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate.
Postulated Physicochemical Properties
Due to the absence of experimental data for Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate, the following properties are postulated based on its structure and by analogy to the related compound, Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3).[1][2][3][4] These values should be considered as estimates to guide initial experimental design.
| Property | Postulated Value | Rationale and Comparative Data |
| Molecular Formula | C₁₂H₁₄N₂S₂ | Derived from the chemical structure. |
| Molecular Weight | 250.39 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow crystalline solid | Similar compounds like Dimethyl N-cyanodithioiminocarbonate are often crystalline solids.[2][3] |
| Melting Point | 60-80 °C | The melting point of Dimethyl N-cyanodithioiminocarbonate is 45-50 °C. The larger, more rigid trimethylphenyl group would likely increase the melting point.[3][5] |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, with probable decomposition at elevated temperatures. |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Acetone); Insoluble in water. | The significant hydrocarbon content from the trimethylphenyl and methyl groups suggests good solubility in organic solvents, while the overall non-polar nature would limit water solubility.[2] |
| Stability | Stable under inert atmosphere at room temperature. Sensitive to strong acids, bases, and oxidizing agents. | The dithioate and cyano groups can be susceptible to hydrolysis and oxidation. |
Proposed Synthetic Pathway
While a specific synthesis for Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate is not documented, a plausible route can be devised based on the known synthesis of N-substituted N'-cyanocarbamimidothioates.[6][7] The proposed pathway involves the reaction of a key intermediate, Dimethyl N-cyanodithioiminocarbonate, with 2,4,6-trimethylaniline.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylaniline (1 equivalent) in absolute ethanol.
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Addition of Reagent: To the stirred solution, add Dimethyl N-cyanodithioiminocarbonate (1 equivalent).
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Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate.
Causality Behind Experimental Choices:
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Choice of Reactants: 2,4,6-trimethylaniline serves as the nucleophile, and Dimethyl N-cyanodithioiminocarbonate is the electrophilic substrate. This is a common strategy for synthesizing N-aryl substituted compounds.[7]
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Solvent and Temperature: Ethanol is a suitable polar protic solvent for this type of reaction, and refluxing provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds.
Potential Applications and Research Directions
The unique structural motifs of Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate suggest several promising avenues for research and application, particularly in the fields of medicinal chemistry and materials science.
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Medicinal Chemistry:
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Antimicrobial Agents: Organosulfur compounds are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[8] The dithioate moiety in the target molecule could be explored for its potential as a novel antimicrobial scaffold.
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Enzyme Inhibition: The electrophilic nature of the carbonimidodithioate core could make it a candidate for covalent inhibition of enzymes, a strategy employed in the design of various therapeutic agents.[9]
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Drug Delivery: The 2,4,6-trimethylphenyl group can enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.[9]
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Materials Science:
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Ligands for Metal Complexes: The nitrogen and sulfur atoms in the molecule can act as coordination sites for metal ions, suggesting its potential use as a ligand in the synthesis of novel coordination polymers or catalysts.
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Precursors for Heterocyclic Synthesis: Cyanocarbonimidodithioates are versatile intermediates in the synthesis of various heterocyclic compounds, such as pyrimidines and triazines.[1][5]
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Hypothetical Spectroscopic Characterization
For researchers who successfully synthesize this compound, the following spectroscopic data can be anticipated based on its structure and data from analogous compounds.[10][11][12][13]
| Technique | Expected Observations |
| ¹H NMR | - A singlet corresponding to the S-CH₃ protons (around 2.5-3.0 ppm).- Singlets for the three methyl groups on the phenyl ring (around 2.2-2.4 ppm).- A singlet for the two aromatic protons (around 6.8-7.0 ppm). |
| ¹³C NMR | - A signal for the S-CH₃ carbon (around 15-20 ppm).- Signals for the aromatic methyl carbons (around 20-25 ppm).- Signals for the aromatic carbons (around 125-140 ppm).- A signal for the cyano carbon (around 115-120 ppm).- A signal for the dithioate carbon (C=N) (around 160-170 ppm). |
| IR Spectroscopy | - A sharp absorption band for the C≡N stretch (around 2170-2200 cm⁻¹).- A strong absorption for the C=N stretch (around 1600-1650 cm⁻¹).- C-H stretching bands for the aromatic and methyl groups (around 2900-3100 cm⁻¹).- C-S stretching vibrations (around 600-800 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the exact mass of the compound. - Fragmentation patterns corresponding to the loss of the methyl group, the cyano group, and cleavage of the C-N and C-S bonds. |
Safety Considerations
As an uncharacterized compound, Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
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Toxicity: The toxicity of this compound is unknown. However, many organosulfur compounds and compounds containing a cyano group can be toxic.[1]
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate represents a molecule at the frontier of chemical exploration. While direct experimental data remains elusive, this guide provides a robust, scientifically-grounded framework for its investigation. By postulating its properties, proposing a viable synthetic route, and outlining potential applications, we hope to inspire and facilitate future research into this intriguing compound. The convergence of its unique structural features—a reactive dithioate core, a versatile cyano group, and a sterically influential trimethylphenyl moiety—positions it as a promising candidate for discoveries in medicinal chemistry and materials science.
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